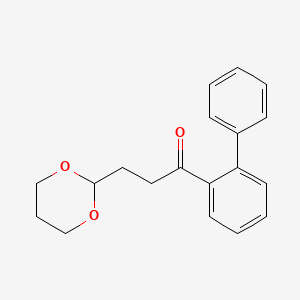

3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone

Descripción

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-phenylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-6-14-22-19)17-10-5-4-9-16(17)15-7-2-1-3-8-15/h1-5,7-10,19H,6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSFZQPQAHNGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646037 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-53-1 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 1,3 Dioxan 2 Yl 2 Phenylpropiophenone

Reactivity Profiles of the Propiophenone (B1677668) Core

The propiophenone core, consisting of a phenyl ring attached to a propanone chain, is the central hub of reactivity in the molecule. The ketone functionality, the adjacent α- and β-carbons, and the aromatic ring all present distinct sites for chemical modification. The presence of a second phenyl group at the 2'-position of the main aromatic ring introduces additional electronic and steric considerations that modulate the reactivity of this core structure.

Reactions Involving the Ketone Functionality

The carbonyl group of the propiophenone core is a primary site for nucleophilic attack. A wide array of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carbonyl group to a hydroxyl group.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), results in the formation of tertiary alcohols. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of substituents at the former carbonyl carbon.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, providing a method for carbon-carbon double bond formation at this position.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.

The steric hindrance posed by the 2'-phenyl group and the bulky 3-(1,3-dioxan-2-yl)propyl chain can influence the rate of these nucleophilic addition reactions. numberanalytics.com

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

Chemical Behavior of the α- and β-Positions

The carbon atoms alpha (α) and beta (β) to the carbonyl group exhibit distinct reactivities. The α-protons are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form an enolate. This enolate is a key intermediate in several important reactions.

α-Halogenation: In the presence of an acid or base catalyst, the propiophenone core can be halogenated at the α-position with reagents like Br₂ or Cl₂.

α-Alkylation and α-Acylation: The enolate can act as a nucleophile, attacking alkyl halides or acyl halides to form new carbon-carbon bonds at the α-position.

Aldol (B89426) Condensation: The enolate can also react with other carbonyl compounds in an aldol addition or condensation reaction.

The β-position is typically less reactive towards nucleophiles than the carbonyl carbon. However, under certain conditions, conjugate addition reactions can occur if an α,β-unsaturated analogue is formed. Recent advances in catalysis have enabled the direct functionalization of the β-C-H bond in saturated ketones, including β-arylation, through photoredox and organocatalysis. wikipedia.org This suggests that direct modification at the β-position of the propiophenone core in 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone could be achievable.

Aromatic Ring Functionalization Pathways

The two phenyl rings in the molecule are susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring determine the position of incoming electrophiles.

On the phenyl ring directly attached to the carbonyl group (the propiophenone ring), the acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. organicmystery.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will primarily occur at the meta-position relative to the propanoyl chain. byjus.com

On the 2'-phenyl ring, the substituent is an alkyl-like group (the rest of the propiophenone molecule). Alkyl groups are generally weakly activating and ortho, para-directing. youtube.com Therefore, electrophilic substitution on this second phenyl ring would be expected to occur at the ortho and para positions. The steric bulk of the rest of the molecule would likely favor substitution at the para position.

| Aromatic Ring | Directing Group | Directing Effect | Favored Position for EAS |

|---|---|---|---|

| Propiophenone Ring | Acyl Group (-COR) | Deactivating, Meta-directing | Meta |

| 2'-Phenyl Ring | Alkyl-like Group | Activating, Ortho, Para-directing | Para (due to sterics) |

Transformations of the 1,3-Dioxane (B1201747) Ring System

Ring-Opening Reactions and Mechanistic Considerations

The 1,3-dioxane ring is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the original diol (1,3-propanediol) and the deprotected carbonyl compound, which in this case would be 4-oxo-4-(2'-phenylphenyl)butanal.

The rate of hydrolysis is dependent on the acidity of the medium and the stability of the carbocation intermediate. Electron-withdrawing groups can influence the rate of hydrolysis. thieme-connect.de The propiophenone moiety, being electron-withdrawing, may affect the stability of the oxocarbenium ion and thus the rate of the ring-opening reaction.

Reductive cleavage of the 1,3-dioxane ring can also be achieved using various reagents, often in the presence of a Lewis acid. acs.org For example, reaction with diisobutylaluminium hydride (DIBAL-H) or other hydride reagents in the presence of a Lewis acid can lead to the regioselective opening of the acetal to form a protected alcohol. The regioselectivity of this cleavage is influenced by steric and electronic factors within the molecule.

Stability and Cleavage Under Diverse Chemical Conditions

1,3-Dioxanes are generally stable under neutral and basic conditions, making them excellent protecting groups. thieme-connect.de They are resistant to nucleophiles, organometallic reagents, and many oxidizing and reducing agents that would typically react with a carbonyl group. organic-chemistry.org

This stability allows for selective chemical modifications to be performed on other parts of the this compound molecule, such as the ketone functionality or the aromatic rings, while the masked aldehyde remains protected.

Cleavage of the 1,3-dioxane ring is typically achieved under acidic conditions. A variety of Brønsted and Lewis acids can be used to catalyze the deprotection. The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, mild acidic conditions can be employed to minimize unwanted side reactions.

| Condition | Stability of 1,3-Dioxane Ring | Typical Outcome |

|---|---|---|

| Acidic (e.g., aq. HCl) | Labile | Hydrolysis to aldehyde and diol |

| Neutral | Stable | No reaction |

| Basic (e.g., NaOH, NaOMe) | Stable | No reaction |

| Reductive (e.g., NaBH₄) | Stable | No reaction |

| Organometallic (e.g., RMgX) | Stable | No reaction |

Oxidation Reactions of Cyclic Acetals

The 1,3-dioxane group, a cyclic acetal, is generally stable under basic and neutral conditions but can be susceptible to oxidation under specific protocols. thieme-connect.de The oxidation of cyclic acetals can lead to a variety of products, depending on the reagents and conditions employed. One common outcome is the formation of a hydroxy ester via oxidative cleavage.

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PIDA) or 2-iodoxybenzoic acid (IBX), are effective for various oxidative transformations under mild conditions. nih.govfrontiersin.org For instance, the oxidation of a cyclic acetal can proceed via a radical mechanism, particularly in the presence of iodine, to yield an ester. In the context of this compound, such a reaction would transform the dioxane ring into an ester of 1,3-propanediol (B51772), while potentially leaving the ketone and aromatic rings intact, assuming careful control of reaction conditions.

The mechanism often involves the abstraction of the acetal hydrogen, leading to a stabilized radical intermediate which is then trapped by an oxygen-centered species. The choice of oxidant is critical to achieving selectivity and avoiding undesired side reactions, such as oxidation at the benzylic positions of the propiophenone backbone.

Chemoselective Modifications of the Dioxane Moiety

Beyond oxidation, the dioxane moiety can be modified chemoselectively. A key class of reactions for cyclic acetals is regioselective ring-opening. researchgate.net This transformation is a powerful tool in synthetic chemistry as it unmasks the protected diol and carbonyl functionalities in a controlled manner. researchgate.net

The regioselective cleavage of 1,3-dioxane-type acetals can be achieved using various reagent systems, often involving Lewis acids and a reducing agent. researchgate.net For example, the use of diisobutylaluminium hydride (DIBALH) or a combination of a Lewis acid (e.g., AlCl₃) and a hydride source (e.g., LiAlH₄) can lead to the formation of a mono-protected 1,3-diol. researchgate.net The selectivity of the cleavage—which of the two C-O bonds is broken—is often dictated by steric and electronic factors, including the ability of the reagents to coordinate to the oxygen atoms. researchgate.net In the case of this compound, such a reaction would convert the dioxane into a primary alcohol and a protected secondary alcohol, providing a handle for further synthetic elaboration.

Table 1: Reagents for Regioselective Ring-Opening of 1,3-Dioxane Acetals

| Reagent System | Typical Outcome | Reference |

| DIBALH | Reductive opening to a mono-protected diol | researchgate.net |

| LiAlH₄-AlCl₃ | Reductive opening, regioselectivity depends on substrate | researchgate.net |

| Et₃SiH-Lewis Acid | Reductive opening to silyl (B83357) ethers | researchgate.net |

| BH₃·NMe₃ | Reductive opening with borane (B79455) complexes | researchgate.net |

Cross-Coupling Reactions and Their Mechanistic Underpinnings

The biphenyl (B1667301) core of this compound is a prime target for modification via cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Carbon-Carbon Bond Formation (e.g., Nickel-Catalyzed Cross-Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium-based methods, particularly for coupling with less reactive electrophiles. nih.gov Assuming the presence of a suitable leaving group (e.g., a halide or triflate) on one of the phenyl rings of the molecule, a variety of C-C bonds can be formed. Nickel catalysis is advantageous due to its lower cost and unique reactivity, which often involves single-electron transfer (SET) pathways and the accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.gov

For example, a derivative such as 3-(1,3-Dioxan-2-YL)-1-(2'-halo-biphenyl-2-yl)propan-1-one could be coupled with organoboron reagents (Suzuki coupling), organozinc reagents (Negishi coupling), or Grignard reagents (Kumada coupling) to introduce new alkyl or aryl substituents. au.dkresearchgate.netconsensus.app The choice of ligand on the nickel catalyst is crucial for achieving high efficiency and selectivity. acs.org

Table 2: Examples of Nickel-Catalyzed C-C Cross-Coupling Reactions

| Coupling Type | Nucleophile | Electrophile | Catalyst/Ligand Example | Reference |

| Suzuki | Arylboronic acid | Aryl Halide/Triflate | NiCl₂(dppp) | au.dk |

| Negishi | Organozinc reagent | Aryl Halide | Ni(acac)₂ / NHC | researchgate.net |

| Kumada | Grignard reagent | Aryl Halide | NiCl₂(dmpe) | nih.gov |

| Carbonylative | Organoboronic acid + CO | Redox-active ester | Ni(II) salts | researchgate.net |

Carbon-Heteroatom Bond Formations

The formation of bonds between the aromatic core and heteroatoms such as nitrogen, oxygen, or sulfur is another critical transformation. Nickel-catalyzed methodologies have been developed for these reactions, complementing the well-established palladium-catalyzed Buchwald-Hartwig amination and related processes. acs.org

Using a pre-functionalized halo- or triflyloxy-derivative of this compound, C-N bonds can be formed by coupling with amines, C-O bonds with alcohols or phenols, and C-S bonds with thiols. These reactions typically proceed through a catalytic cycle similar to C-C couplings, involving oxidative addition, heteroatom coordination, and reductive elimination. acs.orgtesisenred.net The use of N-heterocyclic carbene (NHC) ligands has been particularly successful in promoting a wide range of nickel-catalyzed C-heteroatom bond formations. acs.org

Reductive Elimination and Oxidative Addition in Catalytic Cycles

The mechanism of these metal-catalyzed cross-coupling reactions is defined by a sequence of fundamental steps, with oxidative addition and reductive elimination being the key bond-forming and catalyst-regenerating events. libretexts.org

Oxidative Addition: The catalytic cycle typically begins with a low-valent metal species, such as Ni(0), which reacts with the aryl electrophile (Ar-X). The metal inserts into the Ar-X bond, increasing its oxidation state by two (e.g., to Ni(II)) and its coordination number. libretexts.orgyoutube.com The readiness of nickel to undergo oxidative addition allows for the activation of less reactive electrophiles compared to palladium. nih.gov

Reductive Elimination: After a transmetalation step (in Suzuki, Negishi, etc.) or coordination of a heteroatom nucleophile, the two coupling partners are brought together on the metal center. Reductive elimination is the final step, where the new C-C or C-heteroatom bond is formed, and the organic product is expelled from the coordination sphere of the metal. libretexts.orgyoutube.com This step reduces the metal's oxidation state by two, regenerating the active catalyst (e.g., Ni(0)) to continue the cycle. chemrxiv.org The process is often the rate-limiting step and can be promoted by bulky ligands or by accessing higher oxidation states like Ni(III). nih.govchemrxiv.org

Investigating Novel Reaction Pathways and Selectivity Control

The structural complexity of this compound offers opportunities for exploring novel and selective reaction pathways. Modern synthetic methods like photoredox catalysis could provide new avenues for its functionalization. nih.gov For instance, the ketone moiety, which is often difficult to reduce via single-electron transfer, can be activated under photoredox conditions to generate ketyl radicals for C-C bond formation. nih.govnih.gov

Furthermore, selectivity control is a paramount challenge in multifunctional molecules. In cross-coupling reactions involving substrates with multiple potential reaction sites (e.g., an aryl chloride and an aryl triflate), regioselectivity can be controlled by the choice of ligand. acs.orgnih.govacs.org Bulky, electron-rich phosphine (B1218219) ligands can direct the catalyst to preferentially react at one site over another, a principle known as ligand-controlled regioselectivity. nih.govresearchgate.net This strategy could be applied to selectively functionalize one of the two phenyl rings in the target molecule, provided they are differentially substituted with leaving groups. Data-driven approaches are increasingly used to understand the ligand parameters that govern such selectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a premier analytical technique for the unambiguous structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy allows for the identification and mapping of hydrogen atoms within a molecule. The spectrum of 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone is expected to exhibit distinct signals corresponding to the protons of the biphenyl (B1667301) group, the propiophenone (B1677668) chain, and the 1,3-dioxane (B1201747) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would be particularly complex, showing signals for the nine protons of the biphenyl system. The protons on the propiophenone's phenyl ring will be influenced by the adjacent carbonyl group and the steric effects of the second phenyl ring. Protons of the aliphatic chain and the dioxane ring would appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) and those next to the dioxane ring (β-protons) would likely appear as complex multiplets due to spin-spin coupling. The protons on the dioxane ring itself would present characteristic signals, with the methine proton at the 2-position being particularly indicative.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Biphenyl) | 7.20 - 8.00 | Multiplet |

| Methylene Protons (α to C=O) | ~3.00 - 3.40 | Multiplet |

| Methylene Protons (β to C=O) | ~2.00 - 2.40 | Multiplet |

| Dioxane CH (Position 2) | ~4.50 - 4.80 | Triplet |

| Dioxane O-CH₂ (Axial, Positions 4,6) | ~3.70 - 3.90 | Multiplet |

| Dioxane O-CH₂ (Equatorial, Positions 4,6) | ~4.00 - 4.20 | Multiplet |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ketone functional group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. nih.gov The carbons of the two aromatic rings would resonate in the 120-140 ppm region. The aliphatic carbons of the propiophenone chain and the 1,3-dioxane ring would appear at higher field strengths. The acetal (B89532) carbon of the dioxane ring (C-2) would be characteristically found around 100-105 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (Biphenyl) | 125 - 145 |

| Acetal (Dioxane C-2) | 100 - 105 |

| Dioxane (O-CH₂) | 65 - 70 |

| Propiophenone Chain (CH₂) | 30 - 45 |

Note: These are estimated values. The specific electronic effects within the molecule will cause variations in the observed shifts.

While no specific data is available for fluorinated analogs of this compound, ¹⁹F NMR is a powerful tool for studying organofluorine compounds. nih.gov If a fluorine atom were incorporated into one of the phenyl rings, ¹⁹F NMR would provide a sensitive probe for its environment. The chemical shift of the fluorine signal would be highly dependent on its position on the ring and the nature of neighboring substituents. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide valuable information for confirming the structure of such an analog. mdpi.com The background-free nature of ¹⁹F NMR makes it particularly useful for studying complex biological systems and for screening applications. nih.gov

For a molecule with a complex structure like this compound, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the connectivity of the protons along the propiophenone chain and within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different fragments of the molecule, for example, linking the propiophenone chain to the correct position on the biphenyl system and to the dioxane ring.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone would be expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings would give rise to C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. libretexts.org

A critical diagnostic feature for this molecule is the presence of the 1,3-dioxane ring. This cyclic ether moiety exhibits characteristic C-O-C stretching vibrations. docbrown.info For this compound, strong C-O-C stretching bands are expected in the 1100–1250 cm⁻¹ region, which helps to distinguish it from non-cyclic ether analogues. The aliphatic C-H stretching of the propiophenone chain and dioxane ring would appear in the 2850-3000 cm⁻¹ range. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. While IR is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. Therefore, the C-C bonds of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The symmetric C-O-C stretching of the dioxane ring would also be Raman active. acs.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule, with the carbonyl (C=O) stretching frequency being particularly informative. For simple aliphatic ketones, this strong absorption typically appears in the range of 1710-1740 cm⁻¹. youtube.compg.edu.pl The precise position of this band is sensitive to the electronic and steric environment of the carbonyl group.

In the case of this compound, the carbonyl group is part of a propiophenone skeleton. The presence of the 2'-phenyl substituent introduces steric hindrance that can disrupt the coplanarity between the carbonyl group and the phenyl ring to which it is attached. This steric inhibition of resonance would typically lead to an increase in the carbonyl stretching frequency compared to an unsubstituted propiophenone. researchgate.net Furthermore, the 3-(1,3-dioxan-2-yl) group is primarily an aliphatic substituent with ether linkages, which is not expected to induce significant electronic conjugation with the carbonyl group. Therefore, its effect on the carbonyl stretching frequency is likely to be minimal and primarily steric in nature.

Based on these structural considerations, the carbonyl stretching frequency for this compound is predicted to be in the higher end of the typical range for aromatic ketones, likely between 1690 cm⁻¹ and 1710 cm⁻¹.

Table 1: Predicted Infrared Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Carbonyl) | 1690 - 1710 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-O (Ether) | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₉H₂₀O₃. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

This exact mass measurement is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte, as it significantly narrows down the possible molecular formulas.

Table 2: HRMS Data for the Molecular Ion of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₉H₂₀O₃ | 296.14124 |

Fragmentation Analysis and Isotopic Abundance Patterns

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. Key fragmentation pathways for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com For propiophenone, a dominant fragmentation is the loss of the ethyl group to form a stable benzoyl cation at m/z 105.

For the title compound, several fragmentation pathways can be predicted:

α-Cleavage: Loss of the 2-(1,3-dioxan-2-yl)ethyl radical to form the 2-phenylbenzoyl cation.

Fragmentation of the Dioxane Ring: The 1,3-dioxane ring can undergo characteristic fragmentation, often initiated by the loss of a hydrogen atom followed by ring-opening and subsequent cleavage to smaller fragments. docbrown.info

McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty rearrangement could occur if a gamma-hydrogen is accessible. youtube.com

The isotopic abundance pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would be consistent with a molecule containing 19 carbon atoms.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure |

| 296 | [M]⁺ |

| 181 | [C₁₃H₉O]⁺ (2-phenylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 87 | [C₄H₇O₂]⁺ (Fragment from the dioxane ring) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatographic methods are essential for the separation of complex mixtures and the determination of purity, including the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

The structure of this compound contains a chiral center at the carbon bearing the 1,3-dioxan-2-yl group, meaning it can exist as a pair of enantiomers. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and effective method for the separation of enantiomers. nih.govnih.govchiralpedia.com The choice of CSP is critical and is often determined empirically, with polysaccharide-based and cyclodextrin-based columns being widely applicable. nih.gov

Furthermore, if the synthesis of this compound involves diastereoselective steps or results in the formation of diastereomers, HPLC is also the preferred method for their separation. The separation of diastereomers can often be achieved on standard achiral stationary phases, such as silica (B1680970) gel, due to their different physical properties. nih.gov

Table 4: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility due to its molecular weight, GC-MS would be an excellent tool for analyzing any volatile impurities or byproducts from its synthesis. nih.gov

For instance, starting materials such as 2'-phenylpropiophenone or potential side-products could be readily identified. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for each eluted component, allowing for their identification by comparison to spectral libraries or through interpretation of their fragmentation patterns. mdpi.commendeley.com

Table 5: Illustrative GC-MS Method Parameters

| Parameter | Condition |

| GC Column | HP-5ms (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Chiral Chromatography Method Development

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical and chemical research, as enantiomers of the same molecule can exhibit significantly different biological activities. For a compound such as this compound, which possesses stereogenic centers, the development of a robust chiral chromatography method is essential for isolating and quantifying individual enantiomers. The process is a systematic, multi-step approach that involves screening various chiral stationary phases (CSPs) and mobile phases, followed by meticulous optimization of chromatographic conditions. phenomenex.com

The direct approach, utilizing a chiral stationary phase, is the most common and effective strategy for separating enantiomers via High-Performance Liquid Chromatography (HPLC). chromatographyonline.com The fundamental principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. phenomenex.combgb-analytik.com The differential stability of these complexes leads to different retention times for each enantiomer, enabling their separation. phenomenex.com

Initial Screening of Chiral Stationary Phases

The initial and most crucial step in method development is the selection of an appropriate CSP. chromatographyonline.com Given the lack of a universal chiral stationary phase, a screening approach is typically employed. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely regarded for their broad applicability and are often the first choice for screening. chromatographyonline.com The screening process involves testing a selection of CSPs with complementary selectivities under various mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com

A typical screening protocol for this compound would involve injecting a solution of the racemic compound onto several columns under isocratic conditions. The resulting chromatograms are evaluated based on the retention factor (k), the separation factor (α), and the resolution (Rs). A separation factor greater than 1.1 is generally considered promising for further optimization. bgb-analytik.com

Table 1: Illustrative Results of Initial CSP Screening for Racemic this compound This table presents hypothetical data for illustrative purposes.

| CSP Type | Column | Mobile Phase | k1 | α (k2/k1) | Rs | Remarks |

|---|---|---|---|---|---|---|

| Polysaccharide (Cellulose) | CHIRALCEL® OD-H | n-Hexane/Isopropanol (90:10) | 2.54 | 1.00 | 0.00 | No separation |

| Polysaccharide (Cellulose) | CHIRALPAK® IB | n-Hexane/Ethanol (85:15) | 3.12 | 1.25 | 1.85 | Promising separation |

| Polysaccharide (Amylose) | CHIRALPAK® IA | Acetonitrile/Methanol (50:50) | 4.58 | 1.15 | 1.40 | Partial separation |

Method Optimization

Once a promising CSP and mobile phase combination is identified from the screening phase (e.g., CHIRALPAK® IB with a Hexane/Ethanol mobile phase in the example above), the next step is to optimize the separation. sigmaaldrich.com Optimization aims to improve the resolution, shorten the analysis time, and ensure the method is robust and reproducible. Key parameters adjusted during optimization include:

Mobile Phase Composition: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in a normal-phase system can significantly impact enantioselectivity. Fine-tuning the percentage of the modifier can maximize the resolution between the enantiomeric peaks.

Temperature: Temperature affects the efficiency and selectivity of the separation. While higher temperatures can improve peak shape, lower temperatures often increase chiral selectivity by enhancing the weaker bonding forces involved in the diastereomeric complex formation. sigmaaldrich.com

Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral chromatography, as this can enhance the interactions between the analyte and the CSP, leading to better resolution. sigmaaldrich.com

Table 2: Illustrative Example of Mobile Phase Optimization on a CHIRALPAK® IB Column This table presents hypothetical data for illustrative purposes.

| n-Hexane (%) | Ethanol (%) | Flow Rate (mL/min) | Temperature (°C) | α | Rs |

|---|---|---|---|---|---|

| 90 | 10 | 1.0 | 25 | 1.21 | 1.65 |

| 88 | 12 | 1.0 | 25 | 1.24 | 1.90 |

| 85 | 15 | 1.0 | 25 | 1.25 | 2.15 |

| 82 | 18 | 1.0 | 25 | 1.23 | 1.88 |

Based on this systematic process of screening and optimization, a reliable and efficient chiral HPLC method can be developed for the baseline separation of the enantiomers of this compound, enabling accurate quantification for further research.

Computational Chemistry and Theoretical Modeling of 3 1,3 Dioxan 2 Yl 2 Phenylpropiophenone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These in silico techniques solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for determining the ground state properties by modeling the electron density. For 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone, a typical DFT study would utilize a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), to perform a full geometry optimization. mdpi.comresearchgate.net

This process yields the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy. Key outputs include precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. rdd.edu.iq A smaller gap suggests the molecule is more polarizable and reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show negative potential around the carbonyl oxygen and the dioxane oxygens, indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential.

Illustrative DFT-Calculated Ground State Properties

| Property | Value | Description |

| Geometric Parameters | ||

| C=O Bond Length | ~1.22 Å | Typical double bond length for a ketone. |

| C-O (Dioxane) Bond Length | ~1.43 Å | Standard single bond length in an ether-like system. |

| C-C-C (Propiophenone) Angle | ~118° | Angle around the carbonyl carbon. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |

| Dipole Moment | ~3.1 D | Reflects the overall polarity of the molecule. |

Ab Initio Methods for Electronic Configurations

Ab initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), solve the Schrödinger equation with fewer approximations than DFT. chemeurope.comlibretexts.org

While computationally more demanding than DFT, ab initio calculations are invaluable for obtaining a fundamental understanding of a molecule's electronic configuration. libretexts.orgiitg.ac.in For this compound, these methods would be used to compute a highly accurate electronic wavefunction. This allows for a detailed analysis of electron correlation effects, which are the interactions between individual electrons not fully captured by mean-field theories like Hartree-Fock. chemeurope.com Studying the n→π* electronic transition in the ketone's carbonyl group is a typical application where ab initio methods provide significant insight into the nature of excited electronic states. researchgate.net

Reaction Mechanism Elucidation and Transition State Calculations

Understanding how a chemical reaction occurs requires mapping the potential energy surface that connects reactants to products. Computational chemistry is essential for identifying and characterizing transition states (TS)—the high-energy structures that represent the barrier to a reaction. researchgate.net

For a molecule like this compound, a key reaction of interest would be the nucleophilic addition to the carbonyl carbon. Using DFT, researchers can model the approach of a nucleophile and locate the geometry of the transition state. researchgate.net A successful TS calculation finds a first-order saddle point on the energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, where the TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction path. orientjchem.org

Once the TS is located, its energy relative to the reactants gives the activation energy barrier for the reaction. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction pathway downhill from the transition state, confirming that it correctly connects the reactants and the desired products. orientjchem.org

Hypothetical Reaction Profile for Nucleophilic Addition

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State (TS) | +15.2 | The energy barrier for the reaction. |

| Products | -8.5 | The final, more stable products. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD applies classical mechanics to simulate the motion of atoms and molecules, providing a dynamic picture of molecular behavior. nih.govdntb.gov.ua

Conformational Landscapes of the Dioxane and Propiophenone (B1677668) Moieties

This compound is a flexible molecule with several rotatable single bonds, giving rise to numerous possible conformations. rsc.orgijpsr.com MD simulations are the ideal tool for exploring this conformational landscape. nih.gov

The 1,3-dioxane (B1201747) ring itself preferentially adopts a stable chair conformation to minimize steric strain. researchgate.netthieme-connect.de However, twist-boat and other flexible forms are also possible and can be accessed during dynamic simulations. researchgate.net The simulation would also explore the rotation around the C-C bonds of the propiophenone chain and the bond connecting the phenyl group. This analysis reveals the most populated (lowest energy) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial, as different conformations can exhibit different biological activities or physical properties. ijpsr.com

Solvation Effects and Molecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations excel at modeling these effects by including solvent molecules (e.g., water, ethanol) explicitly in the simulation box. jlu.edu.cn

By simulating this compound in a solvent, researchers can study how solute-solvent interactions affect its conformational preferences. For instance, in a polar solvent like water, hydrogen bonds would form between water molecules and the oxygen atoms of the ketone and dioxane groups. dntb.gov.ua These interactions can stabilize certain conformations over others. The simulation can quantify these interactions by analyzing radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. bham.ac.ukresearchgate.net These studies are critical for predicting the molecule's behavior in realistic chemical or biological systems. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models to correlate the structural features of molecules with their physicochemical properties. nih.govplos.org For this compound, QSPR can be employed to predict various characteristics, reducing the need for extensive experimental testing. These models are built by calculating a range of molecular descriptors—numerical values that encode different aspects of the molecule's topology, geometry, and electronic nature—and then using statistical methods to find a correlation with a property of interest. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, and the accurate prediction of chemical shifts is a significant area of computational chemistry. nih.gov For this compound, theoretical methods like Density Functional Theory (DFT) and Ab Initio calculations can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The standard approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment, which is determined by the molecular geometry. nih.gov

Magnetic Shielding Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are computed. nih.gov

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Recent advancements in machine learning (ML) have also introduced powerful tools for NMR prediction. nih.govnrel.govresearchgate.net Graph neural networks and other ML models, trained on large databases of experimental spectra, can predict chemical shifts with high accuracy, often much faster than traditional quantum mechanical methods. nrel.govresearchgate.net

Below is a hypothetical table illustrating the kind of data generated in a computational study comparing DFT-calculated NMR shifts with experimental values for key nuclei in the molecule.

| Atom Site | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 201.5 | 200.8 | +0.7 |

| Acetal (B89532) (O-CH-O) | 102.3 | 101.9 | +0.4 |

| Phenyl C1' (ipso to C=O) | 137.8 | 137.2 | +0.6 |

| Phenyl C2' (ipso to Ph) | 139.5 | 138.9 | +0.6 |

| Dioxane (O-CH₂) | 67.1 | 66.8 | +0.3 |

| Aliphatic (-CH₂) | 45.2 | 44.9 | +0.3 |

Theoretical modeling can guide the design of new catalysts or reagents by providing insights into the reaction mechanisms involving this compound. Computational methods can be used to:

Map Reaction Pathways: By calculating the potential energy surface, researchers can identify transition states and intermediates for reactions involving the propiophenone moiety or the dioxane ring. nih.gov

Analyze Reactivity: Descriptors such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) maps can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Screen Potential Catalysts: Virtual screening of different catalysts can be performed to identify candidates that lower the activation energy of a desired transformation, such as asymmetric reduction of the ketone or cleavage of the acetal.

For instance, in designing a catalyst for the enantioselective reduction of the carbonyl group, computational docking could be used to model the interaction of the substrate with the active site of various chiral catalysts. The binding energies and geometries of the transition states would provide a rationale for catalyst selection and optimization.

Molecular Mechanics and Force Field Development for Conformational Studies

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational dynamics. lumenlearning.com Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry, making it ideal for exploring the vast conformational space of larger molecules. fiveable.menih.gov

The accuracy of MM simulations depends entirely on the quality of the underlying force field , a set of parameters and equations that define the potential energy of the system. fiveable.mersc.org Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for the specific combination of functional groups present in this molecule, particularly the linkage between the propiophenone core and the dioxane ring.

Therefore, a key step in performing reliable conformational studies would be the development or validation of a specific force field for this class of compounds. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., MP2 or DFT) are performed on the molecule or its fragments to obtain reference data, such as optimized geometries, rotational energy profiles, and vibrational frequencies. researchgate.net

Parameterization: The MM force field parameters (e.g., bond stretching constants, angle bending constants, and torsional dihedral parameters) are adjusted to reproduce the QM reference data as closely as possible. nih.govrutgers.edu

Validation: The newly parameterized force field is tested on its ability to reproduce experimental data or QM data that was not used in the fitting process.

Once a reliable force field is established, conformational analysis can be performed by systematically rotating the key rotatable bonds (e.g., the bonds connecting the phenyl rings and the dioxane moiety) and calculating the corresponding energy. imperial.ac.uk This allows for the identification of low-energy conformers and the energy barriers between them. youtube.com

The following table illustrates hypothetical relative energies for different conformations arising from rotation around the bond connecting the carbonyl group to the phenyl ring (Dihedral Angle φ).

| Conformation | Dihedral Angle (φ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | 150° | 0.00 | 75.1 |

| Local Minimum 1 | 30° | 1.50 | 7.3 |

| Local Minimum 2 | -160° | 1.25 | 10.5 |

| Transition State 1 | 0° | 4.50 | <0.1 |

| Transition State 2 | 90° | 3.80 | <0.1 |

This analysis reveals the most stable shapes the molecule is likely to adopt, which is critical for understanding its interactions with biological targets or its packing in a crystal lattice. nih.gov

Advanced Applications and Future Directions in Organic Synthesis Research

Strategic Intermediate in the Synthesis of Complex Organic Architectures

The intrinsic structure of 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone, effectively a 1,5-dicarbonyl surrogate, makes it an ideal starting point for the synthesis of complex molecules. The 1,3-dioxane (B1201747) group serves as a robust protecting group for a terminal aldehyde, stable under basic, nucleophilic, and reductive conditions, while being readily removable with acid. thieme-connect.denumberanalytics.com This differential reactivity between the ketone and the masked aldehyde is the cornerstone of its strategic application.

Modular Construction of Polycyclic Systems

The 1,5-dicarbonyl relationship between the propiophenone (B1677668) ketone and the latent aldehyde functionality is a classic precursor for annulation reactions, which are critical in the formation of six-membered rings. Upon acid-catalyzed deprotection of the dioxane, the resulting keto-aldehyde can undergo a base- or acid-catalyzed intramolecular aldol (B89426) condensation to forge a new carbocyclic ring. ncert.nic.in

This modular approach allows for the construction of substituted cyclohexenone systems, which are prevalent motifs in numerous natural products, including steroids and terpenoids. The reaction can be finely tuned by varying the catalytic conditions to control the regioselectivity of the enolate formation and the subsequent cyclization. The presence of the 2'-phenyl group introduces significant steric bulk, which can influence the conformational preference of the transition state, thereby directing the stereochemical outcome of the cyclization.

Table 1: Hypothetical Intramolecular Aldol Cyclization of this compound

| Entry | Deprotection Reagent | Cyclization Catalyst | Solvent | Temperature (°C) | Product | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HCl (aq) | NaOH | EtOH/H₂O | 60 | 4-hydroxy-5-(2-phenylphenyl)cyclohexan-1-one | 85 |

| 2 | p-TsOH | L-Proline | DMSO | 25 | 5-(2-phenylphenyl)cyclohex-2-en-1-one | 78 |

| 3 | ZrCl₄ | DBU | CH₂Cl₂ | 0 | 5-(2-phenylphenyl)cyclohex-2-en-1-one | 82 |

Synthesis of Stereochemically Defined Compounds

The synthesis of molecules with precise three-dimensional arrangements is a paramount goal in modern organic chemistry. This compound offers multiple avenues for achieving stereocontrol. One powerful strategy involves the use of a chiral auxiliary. numberanalytics.com By preparing the dioxane acetal (B89532) from a chiral diol, such as (2R,4R)-pentanediol, the resulting diastereomeric acetal can direct the stereochemical course of subsequent reactions. acs.org

For instance, nucleophilic addition to the ketone carbonyl or alkylation of the corresponding enolate would proceed with a facial bias imposed by the chiral dioxane auxiliary. This auxiliary approach allows for the creation of new stereocenters with high levels of diastereoselectivity. nih.gov After the key stereodefining step, the auxiliary can be removed, yielding an enantiomerically enriched product. This methodology is instrumental in synthesizing chiral building blocks for pharmaceuticals and other bioactive molecules. nih.gov

Exploration of Novel Synthetic Pathways Initiated by the Compound's Functional Groups

Beyond its role as a precursor for cyclizations, the distinct functional groups of this compound can each initiate unique and powerful transformations, opening doors to novel synthetic pathways.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer an elegant way to construct complex cyclic systems with high stereospecificity. msu.eduebsco.comox.ac.uk The propiophenone core of the molecule, upon conversion to a suitable diene or dienophile, could participate in intramolecular Diels-Alder reactions. For example, transformation of the ketone into an enol ether would generate a diene that could potentially react with a dienophile tethered to the 2'-phenyl ring.

Furthermore, aryl ketones are known to undergo photochemical rearrangements, such as the Norrish Type II reaction, if a gamma-hydrogen is available. While the primary structure does not possess such a hydrogen, strategic modification of the ethyl chain could enable intramolecular hydrogen abstraction followed by cyclization or cleavage, leading to unique cyclobutanol (B46151) products or fragmented molecules, respectively. Sigmatropic rearrangements, like the Claisen rearrangement, could also be envisioned by converting the ketone into an allyl enol ether, providing a pathway to complex, stereodefined structures. researchgate.net

Organocatalytic Applications

Organocatalysis has become a major pillar of organic synthesis, providing metal-free alternatives for a vast array of chemical transformations. nih.gov The ketone moiety in this compound is readily enolizable, making it an excellent substrate for a variety of organocatalytic reactions.

Chiral secondary amines, such as proline, can catalyze the enantioselective alpha-functionalization of the ketone. For example, after deprotection of the acetal, an intramolecular aldol reaction catalyzed by L-proline could yield a cyclohexenone product with high enantiomeric excess. This approach combines the strategic placement of reactive groups within the substrate with the power of asymmetric organocatalysis to achieve highly efficient and stereoselective synthesis. nih.govrsc.org

Table 2: Potential Organocatalytic Transformations

| Reaction Type | Catalyst | Functional Group Targeted | Potential Product |

|---|---|---|---|

| Asymmetric Aldol Reaction | L-Proline | Ketone and deprotected Aldehyde | Chiral cyclohexenone |

| Michael Addition | Cinchona Alkaloid Derivative | Ketone (as enolate) | γ-Keto-acetal |

| α-Amination | Chiral Phosphoric Acid | Ketone | α-Amino-β-keto-acetal |

Contribution to Methodological Advancements in Organic Chemistry

The utility of this compound extends beyond its application in specific synthetic targets; it also serves as a platform for developing new synthetic methodologies. The strategic interplay between its functional groups allows for the design of novel cascade reactions, where a single event triggers a series of transformations to rapidly build molecular complexity.

For example, a carefully chosen Lewis acid could catalyze both the deprotection of the dioxane and the subsequent intramolecular cyclization in a single, concerted step. The development of such one-pot procedures enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. The unique steric environment created by the 2'-phenyl substituent can be exploited to study its influence on reaction rates and stereoselectivities, providing valuable mechanistic insights that can be applied to the design of other synthetic strategies. The compound thus acts as a valuable molecular probe for advancing our fundamental understanding of chemical reactivity and catalysis.

Interdisciplinary Research Potential in Chemical Sciences

The unique combination of a ketone and a protected aldehyde in a relatively complex aromatic structure gives this compound potential for applications that bridge different areas of chemical science.

Chemosensors are molecules designed to bind to a specific analyte and produce a detectable signal. The development of a chemosensor based on this compound would be a novel research avenue.

Theoretical design principles could include:

Selective Binding Sites: The ketone oxygen and the oxygens of the dioxane ring could potentially act as coordination sites for metal ions. The phenyl rings could also participate in π-stacking interactions.

Signal Transduction: Modification of the phenyl rings with fluorophores or chromophores could allow for a change in fluorescence or color upon binding to a target analyte. For example, a conformational change upon analyte binding could alter the distance between a fluorophore and a quencher, leading to a "turn-on" or "turn-off" fluorescent response.

Future research would be required to synthesize such derivatives and test their binding affinity and selectivity for various analytes, such as metal cations or small organic molecules.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound makes it a potential building block, or "tecton," for the construction of larger supramolecular assemblies.

Potential non-covalent interactions that could be exploited include:

Hydrogen Bonding: The ketone oxygen could act as a hydrogen bond acceptor.

π-π Stacking: The two phenyl rings could interact with other aromatic systems.

Host-Guest Interactions: The molecule could potentially be encapsulated within a larger host molecule, or it could be functionalized to act as a host itself.

Research in this area would involve co-crystallization experiments with other molecules to study the formation of defined supramolecular structures in the solid state. In solution, techniques like NMR spectroscopy could be used to study the association of this molecule with other species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone, and how do reaction conditions influence yield?

- Methodology : A transition metal-free ethynylation method using acetal derivatives and acylbromoacetylenes, ground with alumina, has been reported for structurally related dioxane-containing compounds. Reaction conditions (e.g., solvent-free grinding, room temperature, and column chromatography) are critical for minimizing side reactions and achieving yields of ~60–75% . For propiophenone derivatives, substituent positioning (e.g., fluorine or methoxy groups on the phenyl ring) may require tailored protecting-group strategies to preserve the dioxane ring during synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves stereochemical ambiguity, as demonstrated for structurally similar isoxazolo-pyridazinone derivatives, with R-factors <0.08 for high precision .

- NMR spectroscopy : Key for confirming the dioxane ring (δ 4.5–5.0 ppm for protons adjacent to oxygen) and propiophenone carbonyl (δ ~200 ppm in NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 262.3441 for CHO) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Electron-withdrawing groups (e.g., fluorine at the 2' or 4' position) enhance electrophilic aromatic substitution reactivity, whereas methoxy groups at the 3' or 5' position increase susceptibility to oxidation. Comparative studies of difluoro- and dimethoxy-substituted analogs suggest steric hindrance from the dioxane ring modulates regioselectivity .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under acidic or thermal conditions?

- Methodology : Acidic hydrolysis likely cleaves the dioxane ring, forming a diketone intermediate, as observed in related dioxane derivatives. Thermogravimetric analysis (TGA) under nitrogen can identify decomposition onset temperatures, while LC-MS tracks intermediates. Contradictory reports on thermal stability may arise from varying purity levels or moisture content .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

- Methodology : Density functional theory (DFT) calculations optimize transition-state geometries for prochiral centers. For example, the dioxane ring’s conformational flexibility may influence enantioselectivity in hydrogenation reactions. Experimental validation via chiral HPLC (e.g., using amylose-based columns) is required to resolve discrepancies between predicted and observed enantiomeric excess .

Q. How to resolve contradictions in spectral data for derivatives synthesized via different routes?

- Case Study : A synthetic route using Friedel-Crafts acylation may produce regioisomeric byproducts not observed in transition metal-free methods. Comparative -NMR analysis of 3'-, 4'-, and 5'-substituted analogs (e.g., 884504-28-3 vs. 884504-43-2) reveals shifts in aromatic proton signals (Δδ ~0.2–0.5 ppm) due to electronic effects, aiding in structural assignment .

Q. What strategies optimize the compound’s solubility for biological activity studies without altering its core structure?

- Methodology : Co-solvent systems (e.g., DMSO/PEG 400) or derivatization of the propiophenone carbonyl into a water-soluble prodrug (e.g., oxime or hydrazone) can enhance solubility. Structural analogs with hydrophilic substituents (e.g., 3',4'-dihydroxy derivatives) show improved bioavailability in preliminary assays, though steric clashes with the dioxane ring must be evaluated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.